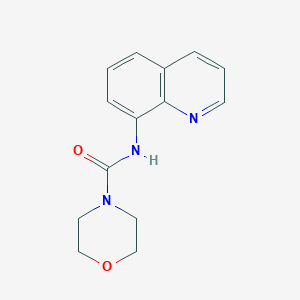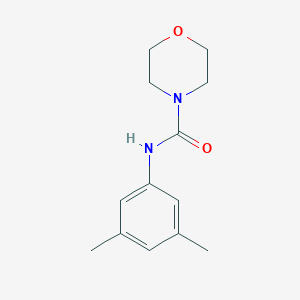
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 by a team of researchers led by David E. Nichols at Purdue University. MP-10 has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which results in the modulation of the activity of other neurotransmitter systems, including dopamine and glutamate. This modulation is thought to be responsible for the therapeutic effects of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the prefrontal cortex, which is involved in the regulation of mood, cognition, and perception. 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has also been shown to increase the activity of the default mode network, which is involved in self-referential thinking and social cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its high affinity and selectivity for the serotonin 5-HT2A receptor. This allows for the specific modulation of this receptor, which can help to elucidate its role in various neurological and psychiatric disorders. However, one limitation of using 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is its potential for off-target effects, as it has been shown to have activity at other serotonin receptors.
Direcciones Futuras
There are several future directions for the study of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. One direction is the development of more selective and potent compounds that target the serotonin 5-HT2A receptor. Another direction is the investigation of the therapeutic potential of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine for various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the study of the mechanism of action of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine and its effects on other neurotransmitter systems could provide insights into the underlying pathophysiology of these disorders.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves a multi-step process that begins with the reaction of 2-fluorophenylacetonitrile with 1-(4-methylpiperidin-1-yl)sulfonyl)piperazine in the presence of a base. This reaction yields the intermediate 1-(2-fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. The intermediate is then subjected to a series of purification steps to obtain the final product, 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has also been shown to have activity at other serotonin receptors, including 5-HT2C and 5-HT7.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFPSNGQSCGUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)




![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)





![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)